molecular formula C11H12BrClO2 B6317894 tert-Butyl 3-bromo-5-chlorobenzoate CAS No. 1870857-76-3

tert-Butyl 3-bromo-5-chlorobenzoate

Cat. No.: B6317894
CAS No.: 1870857-76-3
M. Wt: 291.57 g/mol
InChI Key: MVPSGHOHTFZSTA-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5-chlorobenzoate: is an organic compound with the molecular formula C11H12BrClO2 and a molecular weight of 291.57 g/mol . It is a benzoate ester derivative, characterized by the presence of bromine and chlorine substituents on the benzene ring, along with a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-5-chlorobenzoate typically involves the esterification of 3-bromo-5-chlorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. Quality control measures such as NMR, HPLC, and GC are employed to verify the product’s purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-bromo-5-chlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Reduction: 3-bromo-5-chlorobenzyl alcohol.

    Oxidation: 3-bromo-5-chlorobenzoic acid.

Scientific Research Applications

tert-Butyl 3-bromo-5-chlorobenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-5-chlorobenzoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. The bromine and chlorine substituents can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the benzene ring .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-bromo-5-chlorobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties compared to its analogs.

Properties

IUPAC Name

tert-butyl 3-bromo-5-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPSGHOHTFZSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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